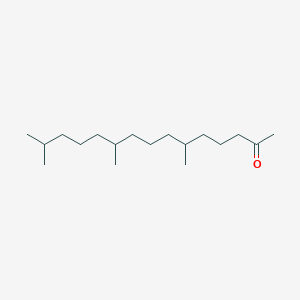

6,10,14-Trimethylpentadecan-2-one

Vue d'ensemble

Description

6,10,14-Trimethylpentadecan-2-one is a plant-derived peptone, commonly used in microbiological and cell culture media. It is a water-soluble protein hydrolysate obtained by the partial hydrolysis of plant proteins. This compound is known for its high carbohydrate content and is used to cultivate fungi and fastidious bacteria, such as members of the Clostridium and Neisseria genera .

Méthodes De Préparation

6,10,14-Trimethylpentadecan-2-one is prepared through the hydrolysis of plant proteins. The process involves:

Solvent Evaporation Method: This method involves dissolving plant proteins in a suitable solvent, followed by evaporation to obtain the peptone.

Phytosome Technology: This patented method involves complexing standardized plant extracts or water-soluble phytoconstituents with phospholipids to produce lipid-compatible molecular complexes.

Analyse Des Réactions Chimiques

Oxidation of Phytol Derivatives

6,10,14-Trimethylpentadecan-2-one is synthesized via oxidation of phytol [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-ol] using sodium periodate (NaIO₄) and ruthenium chloride (RuCl₃) as catalysts . This method yields stereoisomerically pure (6R,10R)- and (6S,10S)- configurations.

| Starting Material | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Phytol | NaIO₄, RuCl₃, CCl₄, H₂O, CH₃CN | 24–48 h, RT | ~99% | (6R/S,10R/S)-6,10,14-trimethylpentadecan-2-one |

Coupling Reactions

The ketone is also prepared through coupling sulfonylbenzene intermediates under organometallic conditions :

-

Building Block 2 : (2R)-6-Methoxy-2-methylheptyl-sulfonylbenzene reacts with lithium bases (BuLi) in THF at −80°C.

-

Product : (6S,10R)-6,10,14-Trimethylpentadecan-2-one (95% yield, 80% purity) .

Ketone to Alcohol Reduction

The carbonyl group is reduced to secondary alcohols using lithium aluminum hydride (LiAlH₄) :

| Reactant | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| This compound | LiAlH₄, EtOAc | 1 h, RT | 99% | (2R/S,6S,10R)-6,10,14-Trimethylpentadecan-2-ol |

Mechanism : Hydride transfer to the ketone forms a secondary alcohol with retention of stereochemistry at chiral centers .

Aerobic Microbial Degradation

A denitrifying bacterium isolated from marine sediments metabolizes the compound under aerobic conditions :

-

Degradation Rate : 90% substrate consumption in 10 days.

-

Key Metabolite : 2-(1-Hydroxyethyl)pentadecanoic acid (identified via GC-MS) .

Anaerobic Degradation

Under nitrate-reducing conditions, degradation involves carboxylation and sulfide production :

-

Degradation Rate : 75% in 2 months.

-

Electron Acceptors : Nitrate (NO₃⁻) converted to nitrous oxide (N₂O) .

| Condition | Electron Acceptor | Degradation Byproducts | Key Enzymes |

|---|---|---|---|

| Aerobic | O₂ | 2-(1-Hydroxyethyl)pentadecanoic acid | Oxygenases |

| Anaerobic | NO₃⁻ | Carboxylated intermediates, N₂O | Nitrate reductases |

Persistence in Sediments

The compound’s branched structure slows degradation in anaerobic environments, with half-lives exceeding 60 days in marine sediments .

Comparative Reactivity

Applications De Recherche Scientifique

Microbial Metabolism

Overview

Research indicates that certain marine bacteria can utilize 6,10,14-trimethylpentadecan-2-one as a sole carbon and energy source. This capability highlights its potential role in bioremediation and microbial ecology.

Case Study

A study involving strains such as Marinobacter sp. and Acinetobacter sp. demonstrated significant degradation of the compound under aerobic conditions. The extent of degradation ranged from 50% to 95% over ten days, depending on the bacterial strain used. The metabolic products included several isoprenoid metabolites, which were identified through mass spectrometry (Table 1) .

| Bacterial Strain | Degradation (%) | Notable Metabolites |

|---|---|---|

| Marinobacter sp. CAB | 95 | Isoprenoid metabolites |

| Acinetobacter sp. PHY9 | 50 | 5,9,13-trimethyltetradecanoic acid |

Chemical Synthesis

Synthetic Pathways

this compound can be synthesized through a multi-step process involving starting materials like 6,10-dimethylundec-5-en-2-one. This synthesis has been patented for its efficiency in producing chiral products from stereoisomer mixtures .

Application in Organic Chemistry

The compound serves as a precursor for various organic syntheses due to its unique structural properties. Its derivatives are explored for applications in pharmaceuticals and agrochemicals.

Pheromone Research

Pheromonal Components

In entomology, this compound is identified as a significant component of bumblebee pheromones. Its stereochemistry plays a crucial role in pheromone signaling among insects .

Case Study

Research on the pheromonal components of bumblebees revealed that this compound interacts with other pheromonal substances to influence mating behaviors and colony dynamics.

Natural Product Studies

Occurrence in Flora

The compound has been isolated from various plant species such as Leea guineensis and Pinellia ternata. Its presence in these plants suggests potential applications in natural product chemistry and herbal medicine .

Potential Therapeutic Uses

Pharmacological Insights

Preliminary studies indicate that volatile organic compounds (VOCs) derived from plants containing this compound exhibit cytotoxic effects against cancer cell lines. This opens avenues for further exploration into its anti-tumoral properties .

Mécanisme D'action

6,10,14-Trimethylpentadecan-2-one exerts its effects by providing essential nutrients, including amino acids, peptides, carbohydrates, and minerals, which are crucial for the growth and metabolism of cells and microorganisms. The molecular targets and pathways involved include:

Nutrient Uptake Pathways: this compound enhances the uptake of nutrients by cells, promoting growth and proliferation.

Metabolic Pathways: It supports various metabolic pathways by providing essential building blocks for cellular processes.

Comparaison Avec Des Composés Similaires

6,10,14-Trimethylpentadecan-2-one is unique due to its plant origin and high carbohydrate content. Similar compounds include:

Phytol: A diterpene alcohol with similar plant origins but different chemical properties.

Croceic Acid: Another plant-derived compound with distinct chemical and biological properties.

Retinoic Acid: A compound with similar applications in cell culture and pharmaceuticals but different chemical structure.

This compound stands out due to its specific nutrient profile and compatibility with various cell culture and microbiological applications.

Activité Biologique

6,10,14-Trimethylpentadecan-2-one, also known as hexahydrofarnesylacetone, is a sesquiterpenoid compound with the chemical formula and a CAS number of 502-69-2. This compound is characterized by its celery-like aroma and is found in various food items such as sweet basil and common oregano . Its biological activities have garnered attention in recent studies, particularly regarding its potential applications in flavoring, fragrance, and possibly therapeutic contexts.

- Molecular Structure : The compound consists of three consecutive isoprene units typical of sesquiterpenoids.

- Solubility : It is practically insoluble in water and exhibits weak acidic properties.

- Molecular Weight : Average molecular weight is approximately 268.48 g/mol .

Flavor and Fragrance Applications

This compound has been identified as a significant component in flavor and fragrance formulations. Its sensory properties make it a candidate for use in food products and perfumes. Studies have shown that it can activate specific olfactory receptors in human cells, indicating its potential effectiveness as an odorant .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study highlighted its ability to inhibit the growth of various spoilage yeasts when combined with other agents like lauric arginate and cinnamic acid . This suggests its potential utility in food preservation.

Anticancer Activity

Recent investigations into the anticancer properties of compounds containing this compound have shown promising results. In one study involving extracts from Anabasis articulata, which contained this compound at a concentration of 5.30%, significant cytotoxic effects were observed against several tumor cell lines including HePG-2 (liver), MCF-7 (breast), and PC3 (prostate) with IC50 values indicating effective concentrations for inhibiting cell growth .

Study on Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of this compound combined with lauric arginate and other agents, researchers monitored the optical density of yeast cultures over seven days. The results showed that the combination effectively reduced yeast growth compared to controls, demonstrating the compound's potential as a natural preservative .

Anticancer Research

A study focusing on the cytotoxic effects of zinc nanoparticles derived from Anabasis articulata showed that the presence of this compound contributed to significant reductions in cancer cell viability. The IC50 values were reported at 21.19 µg/mL for HePG-2 cells, indicating strong anticancer activity .

Data Summary Table

| Biological Activity | Details | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against spoilage yeasts | Not specified |

| Anticancer (HePG-2) | Cytotoxicity observed | 21.19 µg/mL |

| Anticancer (MCF-7) | Cytotoxicity observed | 49.62 µg/mL |

| Anticancer (PC3) | Cytotoxicity observed | 49.32 µg/mL |

Propriétés

IUPAC Name |

6,10,14-trimethylpentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862063 | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | Hexahydrofarnesylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

502-69-2, 16825-16-4 | |

| Record name | 6,10,14-Trimethyl-2-pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytone primarily used for in scientific research?

A1: Phytone is primarily used as a component of growth media for cultivating various microorganisms, including bacteria and fungi. It serves as a source of nitrogen, vitamins, and other essential nutrients. [, , , , , , , , , , , , ]

Q2: Which microorganisms benefit from phytone in growth media?

A2: Phytone has been shown to promote the growth of various microorganisms, including: * Lactobacillus reuteri: Studies demonstrated that phytone peptone significantly enhanced the growth and cell density of Lactobacillus reuteri strains. [, ] * Streptococcus pneumoniae: Phytone successfully replaced animal peptone in a culture medium for Streptococcus pneumoniae, leading to comparable or improved growth and polysaccharide production. [] * Bacillus subtilis (natto): Phytone significantly enhanced the growth and production of sticky materials by Bacillus subtilis (natto), a bacterium used in natto fermentation. [, ] * Urocytis colchici: Research showed that malt extract and phytone were the best single nutrient sources for Urocytis colchici growth in liquid culture. [] * Bifidobacterium longum: While not the most effective, phytone demonstrated some ability to promote the growth of Bifidobacterium longum. []

Q3: Can phytone replace other protein sources in growth media?

A3: Yes, research suggests phytone can be a suitable alternative to other protein sources. For instance, phytone successfully replaced animal peptone in a Streptococcus pneumoniae culture medium, resulting in comparable or better outcomes. [] Similarly, phytone peptone exhibited comparable effectiveness to tryptone in promoting Lactobacillus reuteri growth. []

Q4: How does phytone compare to other complex nitrogen sources for microbial growth?

A4: Research comparing phytone to other complex nitrogen sources like Soytone, Tryptone, and yeast extract show varying results depending on the microorganism and growth conditions.

- For Streptococcus pneumoniae serotype 1, Phytone outperformed Casamino acids and Soytone in terms of capsular polysaccharide production. []

- In the case of Bacillus subtilis (natto), phytone showed a more significant positive impact on both growth and sticky material production compared to L-glutamic acid sodium, which primarily boosted sticky material production. []

- When cultivating Salmonella typhimurium, phytone combined with glycerol as a carbon source resulted in higher biomass production and lower acetate accumulation compared to a glucose and tryptone control. []

Q5: Does phytone influence the production of specific metabolites?

A5: Yes, phytone can influence metabolite production in certain microorganisms. * In Bacillus subtilis (natto), phytone stimulated both growth and the production of sticky materials, essential for natto's characteristic texture. [] * For Streptococcus pneumoniae serotype 1, phytone led to higher yields of capsular polysaccharide compared to other peptones tested. []

Q6: What is the chemical composition of phytone?

A6: Phytone is a complex mixture of peptides and amino acids obtained through the enzymatic digestion of soybean meal. Its precise composition can vary slightly depending on the manufacturing process but is generally rich in nitrogenous compounds. [, , , ]

Q7: Is there a molecular formula and weight available for phytone?

A7: As phytone is a complex mixture and not a single chemical entity, it does not have a specific molecular formula or weight. [, , , , ]

Q8: What analytical techniques are used to characterize phytone?

A8: While a specific molecular formula and weight aren't applicable to a complex mixture like phytone, its composition can be analyzed using techniques like chromatography and mass spectrometry. These methods help identify and quantify individual components within the mixture. [, , , , ]

Q9: Are there any specific safety regulations regarding the use of phytone?

A9: While phytone itself is generally considered safe for laboratory use as a growth medium component, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and handling the material with care. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.